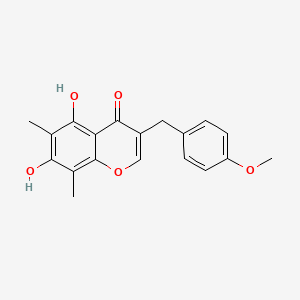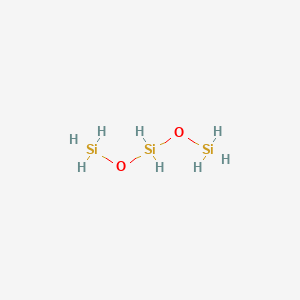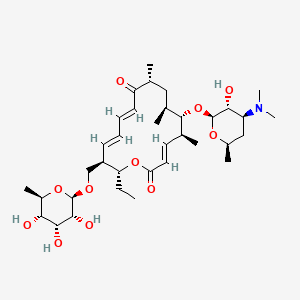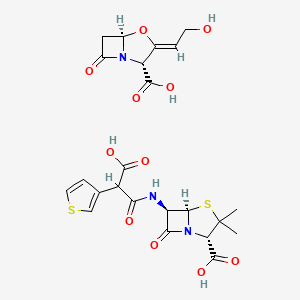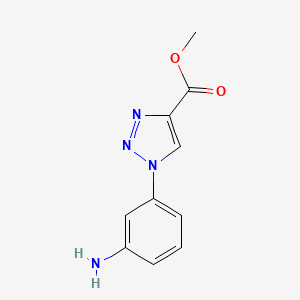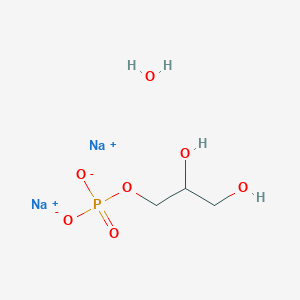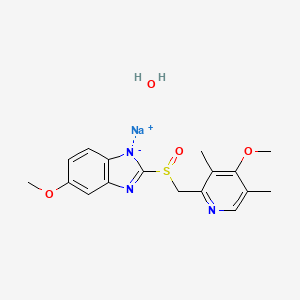
Karetazan-potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Karetazan-potassium is a potassium salt resulting from the reaction of equimolar amounts of karetazan and potassium hydroxide. It is used as a chemical hybridisation agent for commercial hybrid seed production. It is not approved for use within the European Union. It has a role as a chemical hybridisation agent. It contains a karetazan(1-).
Scientific Research Applications
Agriculture and Plant Nutrition
- Potassium in Agriculture: Potassium is crucial in agriculture, affecting soil health, plant physiology, and nutrition. Research emphasizes the need for more studies on potassium's role in plant stress situations and its interaction with micronutrients (Römheld & Kirkby, 2010).
Medical and Pharmacological Applications
- Cardiomyocyte Protection: Mitochondrial adenosine triphosphate–sensitive potassium channels in cardiomyocytes are crucial for cardiac preconditioning. The effects of various anesthetics on these channels can significantly influence cardiac protection in medicine (Zaugg et al., 2002).
- Psoriasis Treatment: Dalazatide, a specific inhibitor of the Kv1.3 potassium channel, has shown potential in treating psoriasis by reducing inflammation markers and modulating T cell activation (Tarcha et al., 2017).
- Gastroenterology: Vonoprazan, a potassium-competitive acid blocker, is used for treating various gastric conditions. It offers advantages over traditional proton pump inhibitors, such as a longer half-life and resistance to acid destruction (Graham & Dore, 2018).
Crop Protection and Horticulture
- Disease Resistance in Crops: Studies on root rot diseases in peas showed that treatments like Potassium bicarbonate can significantly impact plant growth and yield, indicating potassium's role in enhancing disease resistance (Aziz, Muhanna, & Harfoush, 2013).
Biochemical Research
- K+ Sensing in Cells: The development of a highly selective fluorescent potassium sensor, KS2, enables sensing and imaging of K+ in live cells. This is significant for studying cellular metabolism and disease diagnosis (Zhou et al., 2011).
Pharmacokinetics and Pharmacodynamics
- Tegoprazan in Acid-Related Diseases: Tegoprazan, another potassium-competitive acid blocker, shows promise in treating acid-related diseases with rapid absorption and potent acid suppression effects (Yoon et al., 2020).
Therapeutic Development and Drug Safety
- Safety of Potassium-Competitive Acid Blockers: Studies on drugs like zastaprazan (JP-1366) indicate their safety and tolerability, along with potent acid suppression, highlighting the potential of potassium-competitive acid blockers in treating acid-related diseases (Hwang et al., 2023).
properties
CAS RN |
81052-29-1 |
|---|---|
Molecular Formula |
C15H13ClKNO3 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
potassium;2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO3.K/c1-3-17-9(2)8-12(18)13(15(19)20)14(17)10-4-6-11(16)7-5-10;/h4-8H,3H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI Key |
IUUMSKQPWAMVQI-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[K+] |
Canonical SMILES |
CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)[O-])C.[K+] |
Other CAS RN |
81052-29-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



